molecular formula C9H19ClN2O2 B1465941 N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride CAS No. 1246172-39-3

N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1465941
CAS RN: 1246172-39-3
M. Wt: 222.71 g/mol
InChI Key: QCRSFVBBSZPXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Hydroxypropyl)phthalimide” is a compound that has been used as a standard in the synthesis of phthalimide derivatives . It’s an ω-Hydroxyalkylphthalimide prepared by mixing phthalic anhydride and propanolamine and heating at 160-180 °C .


Synthesis Analysis

The synthesis of piperazine derivatives, which might be related to your compound, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more .


Chemical Reactions Analysis

Piperidine derivatives show a wide range of chemical reactivity. They can undergo reactions such as cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “N-(3-Hydroxypropyl)phthalimide”, it’s known to be a solid with a molecular weight of 205.21 . It’s also soluble in water and organic solvents such as acetic acid, ethyl acetate, and acetonitrile .

Scientific Research Applications

Structural and Thermal Analysis

This compound has been studied for its structural and thermal properties, which are crucial in the development of new materials. The ability to form different crystal forms, such as anhydrous compounds and monohydrates, makes it a subject of interest in crystallography and thermoanalytical studies . These properties are essential for understanding the stability and behavior of the compound under various conditions, which can be applied in material science and engineering.

Molecular Modeling

In the realm of computational chemistry, N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is used in molecular modeling studies. These studies help in predicting the behavior of molecules in different environments and can lead to the discovery of new drugs or materials with specific desired properties .

Pharmaceutical Applications

Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry. They are present in various classes of pharmaceuticals and are essential for the construction of drugs due to their structural versatility and pharmacological activities . This compound’s derivatives could potentially be used in the development of new medications.

Enantiomer Differentiation

Some derivatives of this compound have shown the ability to act as enantiomer differentiating host molecules in inclusion processes . This application is particularly valuable in pharmaceuticals, where the chirality of a drug can significantly affect its efficacy and safety.

Gel Formation

The compound’s derivatives have the ability to gel organic and aqueous solutions, which is beneficial in creating novel molecular and supramolecular assemblies for molecular recognition . This property can be utilized in designing drug delivery systems and tissue engineering scaffolds.

Bile Acid Derivatives

As a bile acid derivative, N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride is interesting from a pharmacological perspective. Bile acids are recognized by intestinal and hepatic cells, making them ideal building blocks for constructing molecular assemblies that could have therapeutic applications .

Chemical Synthesis

The compound’s derivatives are widely applied in synthetic chemistry due to their enantiomeric purity, low cost, and ready availability. They are used in various orientations and reactivity, which is crucial for the synthesis of complex organic molecules .

Green Chemistry

There is a growing interest in using biologically derived compounds for chemical synthesis to meet sustainable development goals. Derivatives of this compound could be used in microbial cell factories to produce value-added chemicals through green chemistry approaches .

Safety and Hazards

The safety data sheet for “N-(3-Hydroxypropyl)phthalimide” suggests avoiding contact with skin and eyes, and not to breathe dust . It’s recommended to use personal protective equipment as required .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

N-(3-hydroxypropyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c12-7-3-6-11-9(13)8-4-1-2-5-10-8;/h8,10,12H,1-7H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRSFVBBSZPXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride

CAS RN

1246172-39-3
Record name 2-Piperidinecarboxamide, N-(3-hydroxypropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246172-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-Hydroxypropyl)-2-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.